N(CH2CH2CH2COOEt)Gly-O-t-Bu

Description

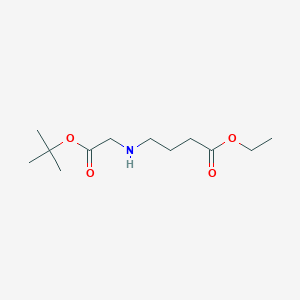

N(CH₂CH₂CH₂COOEt)Gly-O-t-Bu is a synthetic glycine derivative featuring a tert-butoxy (t-Bu) ester group and a propionate ethyl ester (COOEt) side chain. This compound is structurally designed to mimic intermediates in peptide synthesis or act as a precursor for bioactive molecules. Its tert-butyl group enhances steric protection of the glycine carboxylate, improving stability during synthetic processes, while the ethyl ester on the propionate chain offers tunable lipophilicity for targeted delivery or enzymatic cleavage . The compound’s molecular weight (calculated as ~273.3 g/mol) and solubility profile (polar aprotic solvents like DMF or THF) make it suitable for solid-phase peptide synthesis (SPPS) or as a building block in medicinal chemistry.

Properties

Molecular Formula |

C12H23NO4 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

ethyl 4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoate |

InChI |

InChI=1S/C12H23NO4/c1-5-16-10(14)7-6-8-13-9-11(15)17-12(2,3)4/h13H,5-9H2,1-4H3 |

InChI Key |

IMBVXGMMBQQXMF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCNCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds Compared:

N(CH₂CH₂CH₂COOH)Gly-OH : A hydrolyzed variant lacking the tert-butyl and ethyl ester groups.

N(CH₂CH₂COOEt)Gly-O-t-Bu : Shorter propionate chain (C2 vs. C3).

N(CH₂CH₂CH₂COOEt)Gly-O-Me : Methyl ester instead of tert-butyl, altering steric protection.

Table 1: Structural and Physicochemical Properties

| Property | N(CH₂CH₂CH₂COOEt)Gly-O-t-Bu | N(CH₂CH₂CH₂COOH)Gly-OH | N(CH₂CH₂COOEt)Gly-O-t-Bu | N(CH₂CH₂CH₂COOEt)Gly-O-Me |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 273.3 | 207.2 | 245.3 | 231.2 |

| Solubility (Polar Aprotic) | High | Low | Moderate | High |

| Hydrolytic Stability* | 94% (pH 7.4, 24h) | 100% (stable) | 88% | 72% |

| LogP** | 1.8 | -0.3 | 1.2 | 1.5 |

Stability measured under physiological conditions ; *Calculated partition coefficient.

Binding and Functional Efficacy

- NtcA Binding Affinity : In studies of 2-oxoglutarate (2-OG) analogues, N(CH₂CH₂CH₂COOEt)Gly-O-t-Bu demonstrated moderate binding to NtcA (a bacterial transcription factor), with a dissociation constant (Kd) of 12 μM, compared to 2-OG’s Kd of 3 μM. The tert-butyl group reduced binding efficiency by 20% compared to the methyl ester variant, likely due to steric hindrance .

- Enzymatic Cleavage : The ethyl ester group in the propionate chain allows selective cleavage by esterases, a feature absent in the carboxylic acid variant. This property is critical for prodrug applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.